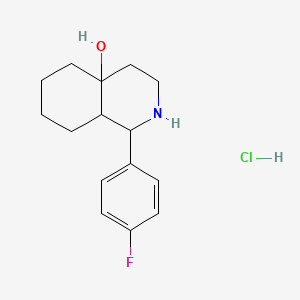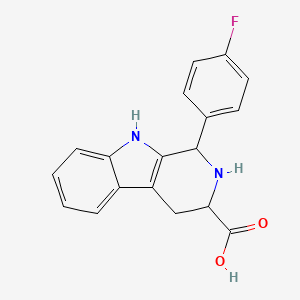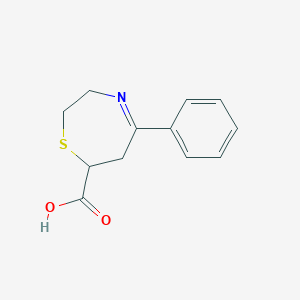
1-(4-fluorophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride
Overview
Description
1-(4-Fluorophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluorophenyl group attached to an octahydroisoquinoline core, making it a valuable subject for research in medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride typically involves several steps, starting with the preparation of the octahydroisoquinoline core. This can be achieved through hydrogenation of isoquinoline derivatives under specific conditions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
1-(4-Fluorophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into different alcohols or amines, with common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents and conditions for these reactions include the use of palladium catalysts for hydrogenation, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents tailored to the desired transformation .
Scientific Research Applications
1-(4-Fluorophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: Research has shown its potential in developing drugs for treating neurological disorders, given its structural similarity to known bioactive compounds.
Industry: It is utilized in the synthesis of specialty chemicals and materials, including polymers and advanced composites .
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride involves its interaction with specific molecular targets within biological systems. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
When compared to similar compounds, 1-(4-fluorophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride stands out due to its unique combination of a fluorophenyl group and an octahydroisoquinoline core. Similar compounds include:
Pyrazole derivatives: Known for their biological activities, including antimicrobial and anti-inflammatory properties.
Pyrrolidine derivatives: Widely used in medicinal chemistry for their diverse biological activities.
Indole derivatives: Exhibiting a broad spectrum of biological activities, such as antiviral and anticancer properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO.ClH/c16-12-6-4-11(5-7-12)14-13-3-1-2-8-15(13,18)9-10-17-14;/h4-7,13-14,17-18H,1-3,8-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZUYBTVYCYVLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCNC(C2C1)C3=CC=C(C=C3)F)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N,O-bis(bicyclo[4.1.0]hept-7-ylcarbonyl)tyrosinate](/img/structure/B3820998.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(3-methylpyridin-2-yl)ethyl]succinamide](/img/structure/B3821005.png)
![N-[1-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B3821012.png)
![5-[(1,3-benzodioxol-5-ylmethylene)amino]-2-hydroxybenzoic acid](/img/structure/B3821022.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-[1-(3-methoxyphenyl)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B3821023.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-hydroxybutanamide](/img/structure/B3821031.png)
![(2E)-2-imidazo[1,2-a]pyridin-2-yl-2-methoxyiminoacetic acid](/img/structure/B3821039.png)
![1-[(4-benzylpiperidin-1-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B3821043.png)


![13-cyclohexyl-10-(4-methoxyphenyl)-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B3821089.png)
![3a,8b-dihydroxy-2-(hydroxymethyl)-4-oxo-4,8b-dihydro-3aH-indeno[1,2-b]furan-3-carboxylic acid](/img/structure/B3821110.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B3821119.png)

